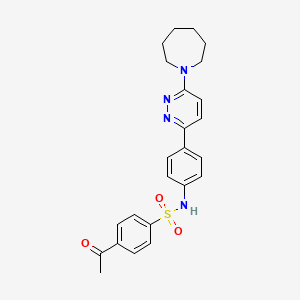

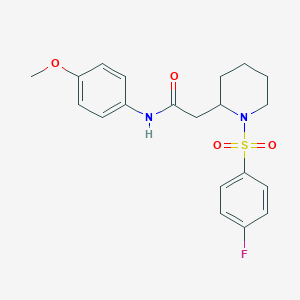

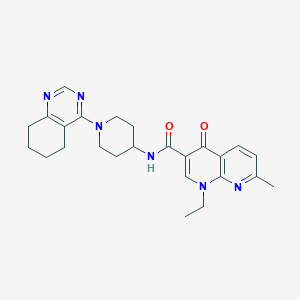

(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4-Dimethylaminobenzoyl chloride , which is used to make other chemicals and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

While specific synthesis methods for “(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” were not found, related compounds such as 4-(Dimethylamino)benzyl Alcohol and 4-(Dimethylamino)benzoyl chloride are commercially available, suggesting that they can be synthesized in the lab.Applications De Recherche Scientifique

1. Central Nervous System Agents

(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine derivatives have been studied for their potential as central nervous system agents. A study explored the synthesis and biological evaluation of related compounds, highlighting their antidepressant-like activities and potential use in treating nervous system disorders (Martin et al., 1981).

2. Synthesis of Pharmaceutical Compounds

These compounds are also important in the synthesis of various pharmaceuticals. For example, they play a role in the synthesis of Raloxifene, a selective estrogen receptor modulator (Petrov et al., 2015). This highlights their significance in medicinal chemistry.

3. N-type Calcium Channel Blockers

A derivative of (4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has been identified as an N-type calcium channel blocker with oral activity for analgesia, showcasing its potential in pain management (Hu et al., 2000).

4. Development of Fluorescence Probes

These compounds have been utilized in the development of fluorescence probes, particularly as spin double sensors in monitoring radical processes (Kósa et al., 2012). This application is crucial in the field of analytical chemistry.

5. Synthesis of Heterocyclic Compounds

They are also used in the synthesis of various heterocyclic compounds, which are essential in the development of new pharmaceuticals and materials (Krasnaya et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound “(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3/c1-17(2)11-15(12-18(3,4)20-17)19-13-14-7-9-16(10-8-14)21(5)6/h7-10,15,19-20H,11-13H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOMAMNYIIILEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=C(C=C2)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Dimethylamino-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2380087.png)

![2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380092.png)

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)

![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2380095.png)

![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)